molecular formula C10H17N3O2 B13635000 Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13635000
M. Wt: 211.26 g/mol
InChI Key: QMTMFVLEIFSCQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of a pyrazole derivative with a propylamine derivative under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between the pyrazole and the propylamine, followed by esterification to form the final product. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-pyrazol-1-yl)acetate: A related compound with a similar pyrazole structure but different functional groups.

    2-(1H-pyrazol-1-yl)pyridine: Another pyrazole derivative with distinct chemical properties and applications.

Uniqueness

Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Biological Activity

Methyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1249613-63-5

The compound features a propylamino group attached to a pyrazole ring, contributing to its unique chemical reactivity and biological profile.

Pharmacological Properties

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating enzyme activity, potentially offering therapeutic benefits in conditions characterized by inflammation .
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes involved in inflammatory processes, leading to modulation of their activity. For example, it has been suggested that similar compounds act as inhibitors of cyclooxygenase enzymes, which play a critical role in the inflammatory response .

1. Antimicrobial Activity Study

A recent study evaluated the antimicrobial effects of various pyrazole derivatives against standard bacterial strains. This compound was tested alongside other compounds, revealing promising results against E. coli and Klebsiella pneumoniae. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy.

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against Klebsiella pneumoniae
This compound3264
Standard Drug (Ampicillin)1632

2. Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a significant reduction in edema compared to the control group.

Treatment GroupEdema Reduction (%)
Control0
This compound (100 mg/kg)45
Indomethacin (10 mg/kg)50

3. Anticancer Potential

Research on the anticancer properties of pyrazole derivatives has indicated that certain compounds can inhibit cell proliferation in various cancer cell lines. This compound was evaluated for its cytotoxic effects on breast cancer cells (MCF-7), showing an IC50 value of approximately 25 µM.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(propylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C10H17N3O2/c1-3-5-11-9(10(14)15-2)8-13-7-4-6-12-13/h4,6-7,9,11H,3,5,8H2,1-2H3

InChI Key

QMTMFVLEIFSCQL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

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